molecular formula C6H5F6NO3 B1140502 Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate CAS No. 103972-70-9

Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate

Cat. No.: B1140502
CAS No.: 103972-70-9
M. Wt: 253.1
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Description

Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate is a fluorinated organic compound with the molecular formula C6H5F6NO3 and a molecular weight of 253.099 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate typically involves the reaction of alanine derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized alanine derivatives .

Scientific Research Applications

Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoropropionate
  • Methyl 3,3,3-trifluoropyruvate
  • N-trifluoroacetyl-3,3,3-trifluoroalanine methyl ester

Comparison: Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate is unique due to its dual trifluoroacetyl and alaninate groups, which confer distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a broader range of applications .

Properties

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h2H,1H3,(H,13,15)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKBAWWIYIJJSC-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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